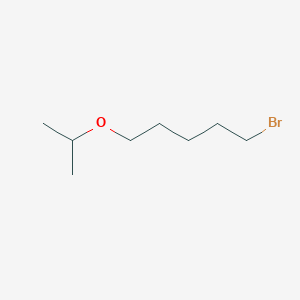
1-Bromo-5-(propan-2-yloxy)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-(propan-2-yloxy)pentane is an organic compound with the molecular formula C₈H₁₇BrO. It is a brominated ether, where a bromine atom is attached to the first carbon of a pentane chain, and a propan-2-yloxy group is attached to the fifth carbon. This compound is used primarily in organic synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-5-(propan-2-yloxy)pentane can be synthesized through the reaction of 1,5-pentanediol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as sulfuric acid (H₂SO₄). The reaction proceeds via the formation of an intermediate 5-bromo-1-pentanol, which is then reacted with isopropanol in the presence of a base like sodium hydroxide (NaOH) to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving distillation and recrystallization steps to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-5-(propan-2-yloxy)pentane undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (NH₂R).
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ether group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH₃) in solvents like ethanol or water.
Elimination reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products
Nucleophilic substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination reactions: Alkenes such as 1-pentene or 2-pentene.
Oxidation: Aldehydes or carboxylic acids derived from the ether group.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-(propan-2-yloxy)pentane is used in various scientific research applications, including:
Organic synthesis: As a building block for the synthesis of more complex molecules.
Medicinal chemistry: For the development of pharmaceutical intermediates and active compounds.
Material science: In the preparation of polymers and other advanced materials.
Biological studies: As a reagent for modifying biomolecules and studying their interactions.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-(propan-2-yloxy)pentane involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, facilitating the formation of new chemical bonds and structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromopentane: Similar structure but lacks the ether group, making it less versatile in certain reactions.
5-Bromo-1-pentanol: Contains a hydroxyl group instead of the ether group, leading to different reactivity and applications.
1-Bromo-3-(propan-2-yloxy)propane: Shorter carbon chain, affecting its physical properties and reactivity.
Uniqueness
1-Bromo-5-(propan-2-yloxy)pentane is unique due to the presence of both a bromine atom and an ether group, providing a combination of reactivity and functionality that is valuable in organic synthesis and research applications.
Eigenschaften
Molekularformel |
C8H17BrO |
|---|---|
Molekulargewicht |
209.12 g/mol |
IUPAC-Name |
1-bromo-5-propan-2-yloxypentane |
InChI |
InChI=1S/C8H17BrO/c1-8(2)10-7-5-3-4-6-9/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
WQMHJDGYOZMSPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13193859.png)
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13193860.png)
![2-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13193865.png)
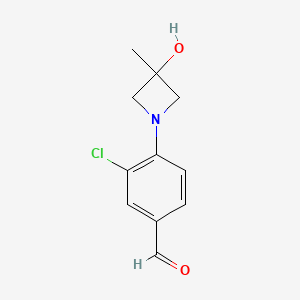
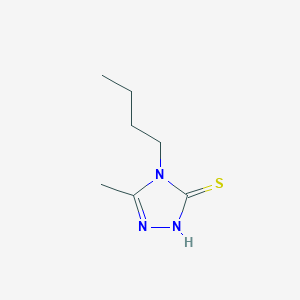

![2-{6-ethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B13193891.png)
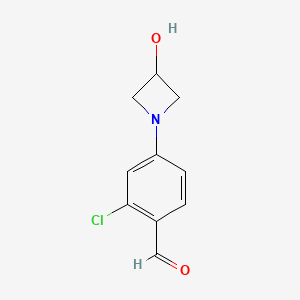

![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)
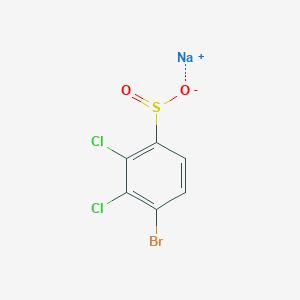
![5-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13193919.png)

![2-(2-Chloroethyl)bicyclo[2.2.1]heptane](/img/structure/B13193926.png)
